![molecular formula C15H13FO2 B8722892 2-[4-(2-fluorophenyl)phenyl]propanoic acid CAS No. 5005-84-5](/img/structure/B8722892.png)
2-[4-(2-fluorophenyl)phenyl]propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid typically involves the following steps:
Grignard Reaction: The initial step involves the preparation of a Grignard reagent from 4-bromo-2-fluorobiphenyl and magnesium in tetrahydrofuran (THF) under nitrogen atmosphere.
Addition Reaction: The Grignard reagent is then reacted with methyl chloroacetate to form the corresponding ester.
Hydrolysis and Acidification: The ester is hydrolyzed and acidified to yield 2’-Fluoro-alpha-methyl-4-biphenylacetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluoro-alpha-methyl-4-biphenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever . Additionally, it acts as a gamma-secretase inhibitor, lowering amyloid-beta 42 levels, which is significant in Alzheimer’s disease research .
Comparison with Similar Compounds
Flurbiprofen: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with comparable analgesic and antipyretic effects.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid is unique due to its fluorine substitution, which enhances its metabolic stability and potency . Its ability to inhibit gamma-secretase and lower amyloid-beta 42 levels also sets it apart from other NSAIDs .
Properties
CAS No. |
5005-84-5 |
|---|---|
Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18) |
InChI Key |
MSUHIIYPJIGYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
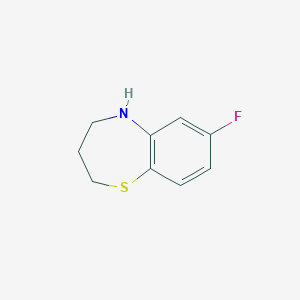
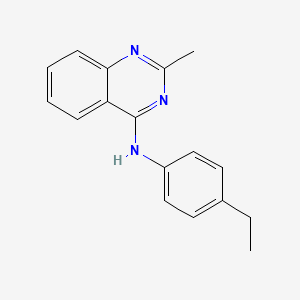
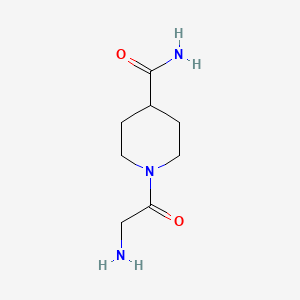
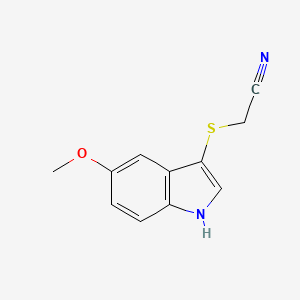
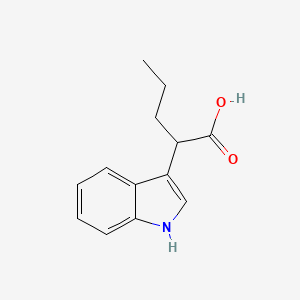
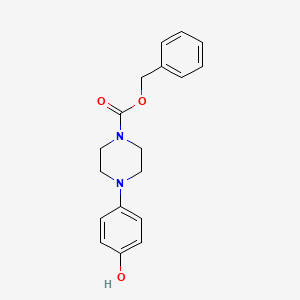
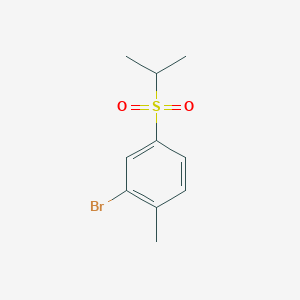

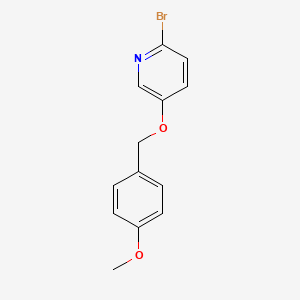

![[[(4-Methyl-1,3-thiazol-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8722871.png)
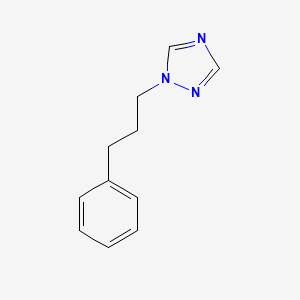
methanone](/img/structure/B8722884.png)
![6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one](/img/structure/B8722913.png)
